molecular formula C11H10F3NO2 B2987811 2,2,2-trifluoro-N-(3-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide CAS No. 1955494-80-0

2,2,2-trifluoro-N-(3-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide

Cat. No. B2987811
M. Wt: 245.201
InChI Key: KNYCCPSQQQDWMZ-UHFFFAOYSA-N
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Description

The compound “2,2,2-trifluoro-N-(3-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide” is an acetamide derivative with a trifluoro group and an indenyl group. Acetamides are a class of organic compounds that contain a carbonyl group (C=O) linked to a nitrogen atom . The trifluoro group (CF3) is a functional group in chemistry that consists of three fluorine atoms attached to a carbon atom . The indenyl group is a hydrocarbon group based on the structure of indene .

Scientific Research Applications

  • N-halogeno Compounds and Electrophilic Fluorinating Agents : A study by Banks, Besheesh, and Tsiliopoulos (1996) discusses perfluoro-[N-(4-pyridyl)acetamide], a compound related to 2,2,2-trifluoroacetamide, as an electrophilic fluorinating agent. This compound is useful in fluorinating various substrates under mild conditions, highlighting its potential in synthetic organic chemistry (Banks, Besheesh, & Tsiliopoulos, 1996).

  • Precursors to Difluoroacetamides : Bordeau et al. (2006) investigated difluoro(trimethylsilyl)acetamides as precursors to 2,2-difluoro-3-hydroxyacetamides. Their study is significant for understanding the synthesis of complex fluoroacetamide derivatives, which might be relevant to 2,2,2-trifluoroacetamide derivatives (Bordeau, Frébault, Gobet, & Picard, 2006).

  • Photoreactions of Flutamide : Watanabe, Fukuyoshi, and Oda (2015) explored the photoreactions of flutamide, a compound containing a trifluoromethyl group similar to 2,2,2-trifluoroacetamide. Their research provides insights into the behavior of such compounds under different conditions, which could be relevant for understanding the properties of 2,2,2-trifluoro-N-(3-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide (Watanabe, Fukuyoshi, & Oda, 2015).

  • Chemoselective Acetylation Using Immobilized Lipase : Magadum and Yadav (2018) conducted a study on chemoselective monoacetylation using Novozym 435, which could be relevant for manipulating the acetyl groups in fluoroacetamide derivatives (Magadum & Yadav, 2018).

  • Nucleophilic Substitution on Carcinogenic N-acetoxy-N-arylacetamides : Scribner, Miller, and Miller (1970) explored the nucleophilic displacement in acetoxy-N-arylacetamides, which can provide insights into the reactivity of N-acetyl groups in fluoroacetamide derivatives (Scribner, Miller, & Miller, 1970).

properties

IUPAC Name

2,2,2-trifluoro-N-(3-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2/c12-11(13,14)10(17)15-8-5-9(16)7-4-2-1-3-6(7)8/h1-4,8-9,16H,5H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYCCPSQQQDWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1O)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoro-N-(3-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide

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